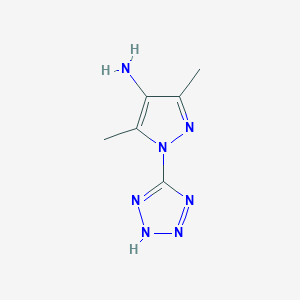

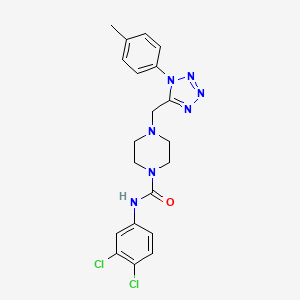

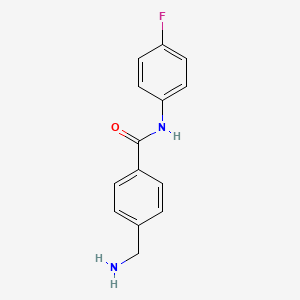

3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine”, there is information on the synthesis of related compounds. For instance, imidazole, a five-membered heterocyclic moiety, was first synthesized by glyoxal and ammonia . Another study mentions the synthesis of 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which cyclize into derivatives of thieno[2,3-b]pyridine .Scientific Research Applications

Syntheses and Crystal Structures

Research has focused on the synthesis and crystallographic analysis of unsymmetrical tetrazine derivatives, including compounds related to "3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine." These studies reveal the compounds' stabilizing interactions, such as intermolecular hydrogen bonds and π–π interactions, which are crucial for their structural integrity and potential applications in material science and drug design (Xu et al., 2012).

High-Nitrogen Tetrazine Derivatives

Another area of research involves the substitution of the pyrazolyl moiety in tetrazine derivatives to produce high-nitrogen content compounds. These derivatives exhibit significant thermal stability and energetic characteristics, indicating their potential use in energetic materials and propellants (Rudakov et al., 2017).

Antimicrobial Activity

Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to various core structures plays a decisive role in manifesting antimicrobial activity, suggesting their potential as novel antimicrobial agents (Sirakanyan et al., 2021).

Ligand Synthesis for Metal Complexes

The compound has also been used in the synthesis of ligands for metal complexes. These studies focus on generating new water-soluble pyrazolate rhodium(I) complexes, which are of interest in catalysis and pharmaceutical research. The solubility in polar solvents like water expands their applicability in various biological and catalytic processes (Esquius et al., 2000).

Supramolecular Liquid Crystals

The 4-aryl-1H-pyrazole unit, related to the compound , has been utilized in the development of supramolecular liquid crystals that exhibit luminescent properties. This research underlines the potential of such derivatives in the creation of advanced materials for optoelectronic applications (Moyano et al., 2013).

Future Directions

While specific future directions for “3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine” are not mentioned, there is a general interest in the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, which include “this compound”, are of great importance in this regard .

Mechanism of Action

Target of Action

The primary targets of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine are currently unknown. This compound is a derivative of tetrazole and pyrazole, both of which are known to interact with various biological targets

Mode of Action

The mode of action of This compound Given its structural similarity to other tetrazole and pyrazole derivatives, it may interact with its targets in a similar manner . .

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown. Tetrazole and pyrazole derivatives have been found to affect a variety of pathways, including those involved in inflammation, diabetes, and hypertension

Pharmacokinetics

The ADME properties of This compound It is known that 5-substituted and 1,5-disubstituted tetrazoles are metabolically stable bioisosteres of carboxylic acids and carboxamides . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of This compound are currently unknown. Given its structural similarity to other tetrazole and pyrazole derivatives, it may have similar effects . .

properties

IUPAC Name |

3,5-dimethyl-1-(2H-tetrazol-5-yl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N7/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h7H2,1-2H3,(H,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQRSZSZSQRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NNN=N2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)

![1-(2-fluorophenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2609835.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)

![Tert-butyl 3-cyano-4-[2-(3-methylcyclohexyl)acetyl]piperazine-1-carboxylate](/img/structure/B2609843.png)